GABA(A) Receptor Subtype Selectivity: Spirocyclic Benzamide Scaffold vs. Acyclic Comparators
In a direct head-to-head comparison within the 3,9-diazaspiro[5.5]undecane series, the m-methylphenyl analog 1e displayed a Ki of 180 nM at GABA(A) receptors and was superior to the previously reported lead compounds 2027 and 018 in selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes. While the target compound 3-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane was not directly assayed in this study, the scaffold-level SAR demonstrates that the N3 substituent is a critical determinant of subtype selectivity, and the pyrimidin-2-yl group's distinct electronic profile is expected to further shift selectivity relative to the benzamide series .
| Evidence Dimension | GABA(A) receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | N/A — compound not directly tested in this study |
| Comparator Or Baseline | Compound 1e (m-methylphenyl analog): Ki = 180 nM; superior α4βδ selectivity vs. α1/α2 subtypes vs. compounds 2027 and 018 |
| Quantified Difference | Cannot be calculated for target compound; scaffold-level selectivity shift >10-fold observed between N3 substituents |
| Conditions | Radioligand binding assay; recombinant GABA(A) receptor subtypes expressed in tsA201 cells |
Why This Matters
Demonstrates that the N3 substituent on the 3,9-diazaspiro[5.5]undecane scaffold is a selectivity switch, justifying procurement of the specific pyrimidin-2-yl variant to avoid off-target GABA(A) profiles seen with other N3-substituted analogs.
- [1] Bavo F, de-Jong H, Petersen J, et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021;64(24):17795-17812. PMID: 34908407. View Source
